molecular formula C12H19F2NO4 B2819363 Tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate CAS No. 2136201-22-2

Tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

Cat. No.: B2819363
CAS No.: 2136201-22-2
M. Wt: 279.284
InChI Key: AZJNESQYVWRTRP-MRVPVSSYSA-N
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Description

Tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features It contains a tert-butyl group, a difluoromethyl group, and a methoxyacetyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Attachment of the Methoxyacetyl Group: The methoxyacetyl group is typically introduced through an acylation reaction using methoxyacetyl chloride.

    Addition of the Tert-butyl Group: The tert-butyl group is added via esterification using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

This compound is studied for its potential biological activity. It can be used as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of molecules targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyacetyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate: Lacks the difluoromethyl group, which may result in different reactivity and biological activity.

    Tert-butyl (2R)-4,4-difluoro-2-(acetyl)pyrrolidine-1-carboxylate: Similar structure but without the methoxy group, affecting its solubility and reactivity.

    Tert-butyl (2R)-4,4-difluoro-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate: Contains a hydroxy group instead of a methoxy group, which can alter its chemical and biological properties.

Uniqueness

Tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both the difluoromethyl and methoxyacetyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)5-8(15)9(16)6-18-4/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJNESQYVWRTRP-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)COC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)COC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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